molecular formula C8H8N2 B084873 4-(Aminomethyl)benzonitrile CAS No. 10406-25-4

4-(Aminomethyl)benzonitrile

Cat. No. B084873
Key on ui cas rn: 10406-25-4
M. Wt: 132.16 g/mol
InChI Key: LFIWXXXFJFOECP-UHFFFAOYSA-N
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Patent
US07595339B2

Procedure details

Stir 4-bromomethyl-benzonitrile (2.0 g, 0.010 mmoles) in sealed vessel in a solution of 2N ammonia in methanol at 80° C. until completion. Reduce solvent in volume. Dissolve residue in ethyl acetate and wash with 1N HCl. Basify aqueous layer with 5N NaOH. Extract aqueous layer into dichloromethane. Dry organic layer over MgSO4 and reduce in volume to isolate 0.223 g. Yield=16.8%. Mass Spectrum (m/e): (M−).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[NH3:11]>CO>[NH2:11][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Dissolve residue in ethyl acetate and wash with 1N HCl
CUSTOM
Type
CUSTOM
Details
to isolate 0.223 g

Outcomes

Product
Name
Type
Smiles
NCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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